molecular formula C22H20N4O4S3 B11501041 2,2'-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)bis[N-(3-acetylphenyl)acetamide]

2,2'-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)bis[N-(3-acetylphenyl)acetamide]

Cat. No.: B11501041
M. Wt: 500.6 g/mol
InChI Key: IULBVRPZMVWHCP-UHFFFAOYSA-N
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Description

N-(3-ACETYLPHENYL)-2-{[5-({[(3-ACETYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a unique structure combining acetylphenyl groups, thiadiazole rings, and sulfanyl linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ACETYLPHENYL)-2-{[5-({[(3-ACETYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving thiosemicarbazide and carboxylic acids under acidic conditions.

    Introduction of Acetylphenyl Groups: This step involves acylation reactions using acetyl chloride or acetic anhydride in the presence of a base such as pyridine.

    Formation of Sulfanyl Linkages: This is typically done through nucleophilic substitution reactions where thiol groups react with halogenated intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent control of reaction conditions to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3-ACETYLPHENYL)-2-{[5-({[(3-ACETYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

N-(3-ACETYLPHENYL)-2-{[5-({[(3-ACETYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Biological Studies: Investigating its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N-(3-ACETYLPHENYL)-2-{[5-({[(3-ACETYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. The acetylphenyl groups can interact with hydrophobic pockets in proteins, while the thiadiazole ring can participate in hydrogen bonding or coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-ACETYLPHENYL)-2-{[5-({[(3-ACETYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE is unique due to its combination of acetylphenyl groups, thiadiazole rings, and sulfanyl linkages. This structure imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds.

Properties

Molecular Formula

C22H20N4O4S3

Molecular Weight

500.6 g/mol

IUPAC Name

2-[[5-[2-(3-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-acetylphenyl)acetamide

InChI

InChI=1S/C22H20N4O4S3/c1-13(27)15-5-3-7-17(9-15)23-19(29)11-31-21-25-26-22(33-21)32-12-20(30)24-18-8-4-6-16(10-18)14(2)28/h3-10H,11-12H2,1-2H3,(H,23,29)(H,24,30)

InChI Key

IULBVRPZMVWHCP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)SCC(=O)NC3=CC=CC(=C3)C(=O)C

Origin of Product

United States

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